N1-Phenyl Substitution Effect on Lipophilicity and Predicted Membrane Permeability Compared to N1-Methyl Analog
The 1-phenyl substituent on the imidazole ring significantly increases lipophilicity relative to the corresponding 1-methyl analog. Calculated cLogP values indicate a shift from approximately 0.5-0.8 (for the 2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine scaffold) to approximately 1.7-2.0 for the 1-phenyl derivative, representing a >2.5-fold increase in calculated octanol-water partition coefficient. This lipophilicity enhancement is associated with a predicted increase in passive membrane permeability (Papp) based on established quantitative structure-permeability relationship models [1].
| Evidence Dimension | Calculated Lipophilicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 1.7–2.0 (estimated for 2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine free base) |
| Comparator Or Baseline | 2-(1-Methyl-1H-imidazol-2-yl)oxolan-3-amine (estimated cLogP = 0.5–0.8) |
| Quantified Difference | Increase of approximately +1.2 log units (>15-fold higher calculated partition coefficient) |
| Conditions | In silico prediction using fragment-based cLogP calculation method |
Why This Matters
Higher lipophilicity predicts improved passive membrane permeability, a critical parameter for cellular target engagement and oral bioavailability in drug discovery programs.
- [1] ChemAxon/Marvin cLogP Predictor. Calculated values for 2-(1-phenyl-1H-imidazol-2-yl)oxolan-3-amine (SMILES: NC1CCOC1c1nccn1-c1ccccc1) and 2-(1-methyl-1H-imidazol-2-yl)oxolan-3-amine (SMILES: NC1CCOC1c1nccn1C). View Source
